1-O-(4,4'-Dimethoxytrityl)-2-aminopropan-3-ol

Oligonucleotide synthesis solid-phase synthesis linker chemistry

This DMTr-protected amino alcohol provides a unique combination of a protected 1° OH, a free 2° amine, and an unprotected terminal OH. This architecture, unmatched by standard DMTr-nucleosides, eliminates extra deprotection steps for direct conjugation in SNA and modified oligo synthesis. The result: higher coupling efficiency and purity in solid-phase workflows. Request a quote today.

Molecular Formula C24H27NO4
Molecular Weight 393.5 g/mol
Cat. No. B15220727
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-O-(4,4'-Dimethoxytrityl)-2-aminopropan-3-ol
Molecular FormulaC24H27NO4
Molecular Weight393.5 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC(CO)N
InChIInChI=1S/C24H27NO4/c1-27-22-12-8-19(9-13-22)24(29-17-21(25)16-26,18-6-4-3-5-7-18)20-10-14-23(28-2)15-11-20/h3-15,21,26H,16-17,25H2,1-2H3
InChIKeyNSESDOQTZQNHLZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-O-(4,4'-Dimethoxytrityl)-2-aminopropan-3-ol: A Specialized DMTr-Protected Amino Alcohol for Advanced Oligonucleotide Synthesis


1-O-(4,4'-Dimethoxytrityl)-2-aminopropan-3-ol (CAS: 154928-41-3) is a protected amino alcohol derivative, characterized by a 4,4'-dimethoxytrityl (DMTr) group attached to the primary hydroxyl group of 2-aminopropan-3-ol . This compound serves as a specialized intermediate and linker building block in the synthesis of modified oligonucleotides and other fine chemicals, where it provides a stable yet selectively removable protection strategy . Its primary function is to enable controlled conjugation and functionalization within solid-phase synthesis workflows [1].

Why 1-O-(4,4'-Dimethoxytrityl)-2-aminopropan-3-ol Cannot Be Interchanged with Generic DMTr-Protected Building Blocks


While numerous DMTr-protected alcohols and diols exist for oligonucleotide synthesis, 1-O-(4,4'-Dimethoxytrityl)-2-aminopropan-3-ol offers a distinct combination of functionalities: a protected primary hydroxyl, a free secondary amine, and an unprotected terminal hydroxyl . This specific arrangement is not found in common DMTr-nucleosides (which protect the 5'-OH on a sugar) or simple DMTr-protected diols [1]. The presence of the unprotected amine provides a unique handle for further derivatization or conjugation that is not accessible with simpler, single-hydroxyl linkers. Substituting this compound with a generic alternative, such as a DMTr-protected serinol with a protected amine, would introduce additional deprotection steps and potential side reactions, compromising synthesis efficiency and final product purity [2].

Quantitative Evidence for 1-O-(4,4'-Dimethoxytrityl)-2-aminopropan-3-ol: Performance in Synthesis and Application


Comparative Loading Efficiency of DMTr-Protected Diols on CPG Supports

The efficiency of attaching mono-O-(4,4'-dimethoxytrityl)-protected diols to controlled-pore glass (CPG) supports can be quantified by the final loading capacity. A study detailing a universal protocol for converting such diols to their hemisuccinate esters and coupling them to CPG supports provides a benchmark for this class of linkers, including 1-O-(4,4'-Dimethoxytrityl)-2-aminopropan-3-ol [1]. In a representative example using L-nucleoside succinate derivatives prepared by the same method, CPG solid-supports were obtained with loading capacities of 20 and 23 μmol/g [2].

Oligonucleotide synthesis solid-phase synthesis linker chemistry

Deprotection Kinetics: The Quantitative Advantage of the DMTr Cation Assay

The 4,4'-dimethoxytrityl (DMTr) group, a core structural feature of 1-O-(4,4'-Dimethoxytrityl)-2-aminopropan-3-ol, is specifically designed for quantitative monitoring of solid-phase synthesis efficiency [1]. Upon acidic deprotection, it releases a stable, bright orange DMTr cation with a known molar extinction coefficient of ε = 76,000 L mol⁻¹ cm⁻¹ at 504 nm in dichloromethane [2]. This allows for precise, real-time quantification of each coupling step by measuring the absorbance of the released cation.

Oligonucleotide synthesis deprotection quality control

Improved Synthesis Efficiency via Microwave-Assisted DMTr Protection of Serinol

The DMTr protection of serinol (2-amino-1,3-propanediol), a step relevant to the synthesis of 1-O-(4,4'-Dimethoxytrityl)-2-aminopropan-3-ol, has been optimized using microwave irradiation [1]. While specific yield data is not provided, the study provides the first evidence that microwave heating can be applied to this specific protection reaction, suggesting a pathway to significantly reduce reaction time and solvent consumption compared to traditional methods [1].

Green chemistry process optimization nucleic acid chemistry

Optimized Application Scenarios for 1-O-(4,4'-Dimethoxytrityl)-2-aminopropan-3-ol in Research and Industrial Settings


Synthesis of Oligonucleotides with Covalently Linked Strands

The primary application of 1-O-(4,4'-Dimethoxytrityl)-2-aminopropan-3-ol is as a linker for synthesizing modified oligonucleotides with covalently linked strands . This application leverages its structure as a mono-O-(4,4'-dimethoxytrityl)-protected diol, allowing for its conversion to a hemisuccinate ester and subsequent coupling to solid-phase CPG supports [1]. The resulting functionalized support can then be used for the stepwise synthesis of complex oligonucleotide architectures.

Preparation of Functionalized Solid Supports for Automated Synthesis

This compound is ideally suited for the preparation of specialized solid supports for automated DNA/RNA synthesizers. As a representative mono-O-(4,4'-dimethoxytrityl)-protected diol, it can be efficiently converted to a hemisuccinate ester and loaded onto aminopropyl- or long-chain aminoalkyl-CPG [1]. The resulting support is ready for immediate use in standard phosphoramidite-based synthesis cycles, and the DMTr group allows for the precise, quantitative monitoring of coupling efficiency [2].

Synthesis of Serinol Nucleic Acid (SNA) Monomers and Oligomers

The compound serves as a critical precursor or structural analog in the synthesis of Serinol Nucleic Acids (SNAs), a class of artificial nucleic acids with potential applications in therapeutics and diagnostics [3]. SNAs differ from natural DNA/RNA by having a serinol (2-amino-1,3-propanediol) backbone. The selective protection of one hydroxyl group with a DMTr group is an essential step in preparing SNA monomers compatible with standard DNA synthesizers, and 1-O-(4,4'-Dimethoxytrityl)-2-aminopropan-3-ol represents a protected amino alcohol that can be further elaborated to achieve this goal.

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